molecular formula C14H8F4O B1302125 3-Fluoro-4-(trifluoromethyl)benzophenone CAS No. 243128-47-4

3-Fluoro-4-(trifluoromethyl)benzophenone

Cat. No. B1302125
M. Wt: 268.21 g/mol
InChI Key: MTIRNKSQHDWCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(trifluoromethyl)benzophenone is a fluorinated benzophenone derivative that has been the subject of various studies due to its potential applications in the field of organic chemistry and materials science. The presence of fluorine atoms significantly alters the physical and chemical properties of the compound, making it a valuable entity for research in developing new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of fluorinated benzophenones, including compounds similar to 3-Fluoro-4-(trifluoromethyl)benzophenone, has been explored through various methods. One approach involves the activation of the benzylic sp3 C–F bond using triflic acid, which enables the reaction of trifluoromethylated arenes with benzene to yield benzophenones under Brønsted acid catalysis . Another method includes the one-pot synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, which could potentially be adapted for the synthesis of related fluorinated benzophenones .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(trifluoromethyl)benzophenone is characterized by the presence of a trifluoromethyl group and a fluorine atom attached to a benzophenone core. This structure is expected to exhibit strong electron-withdrawing effects due to the highly electronegative fluorine atoms, which could influence the reactivity and stability of the molecule.

Chemical Reactions Analysis

Fluorinated benzophenones can participate in various chemical reactions. For instance, they can be used as intermediates in the synthesis of polyimides, as demonstrated by the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides . Additionally, the Suzuki–Miyaura cross-coupling reaction has been employed to selectively functionalize benzophenone derivatives at specific positions, which could be applicable to the modification of 3-Fluoro-4-(trifluoromethyl)benzophenone .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into the benzophenone structure has a profound impact on the physical and chemical properties of the compound. Fluorinated benzophenones generally exhibit increased thermal stability, low moisture absorption, and high hygrothermal stability, which are desirable properties for materials used in high-performance applications . The electron-withdrawing nature of the fluorine atoms also affects the electronic properties of the molecule, potentially leading to low dielectric constants and improved mechanical properties .

Safety And Hazards

This compound is labeled as an irritant, indicating that it can cause skin and eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O/c15-12-8-10(6-7-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIRNKSQHDWCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372137
Record name 3-Fluoro-4-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethyl)benzophenone

CAS RN

243128-47-4
Record name 3-Fluoro-4-(trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 243128-47-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.